2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine
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Overview
Description
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinases.
Mechanism of Action
The mechanism of action of 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine moieties that also act as kinase inhibitors.
Uniqueness
What sets 2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine apart is its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the tert-butyl group and the piperazine moiety contributes to its unique pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C19H25N7 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H25N7/c1-14-11-20-18(21-12-14)25-9-7-24(8-10-25)17-6-5-16-22-15(19(2,3)4)13-26(16)23-17/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
SVFWFCKUQTXFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C |
Origin of Product |
United States |
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